molecular formula C14H11BrN2O4S B2943593 1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922011-56-1

1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No. B2943593
CAS RN: 922011-56-1
M. Wt: 383.22
InChI Key: XIBMCEGJGXZPKI-UHFFFAOYSA-N
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Description

1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.

Scientific Research Applications

Methanesulfonic Acid Salt Forms

New methanesulfonic acid salt forms of carbamazepine and its structural analogue, 10,11-dihydrocarbamazepine, have been prepared and characterized. These compounds demonstrate the application of methanesulfonic acid in modifying the physical properties of pharmaceutical compounds, potentially affecting their solubility, stability, and bioavailability (Eberlin, Eddleston, & Frampton, 2013).

Photophysical Properties of Fluorescent Compounds

A series of 2,5-dibenzoxazolylphenols and related compounds prepared from methanesulfonamidoterephthalic acids showed excited state intramolecular proton-transfer fluorescence. This research highlights the role of methanesulfonamide groups in developing novel fluorescent materials for potential use in detecting ionizing radiation (Kauffman & Bajwa, 1993).

Antimicrobial and Anticancer Activities

Amido sulfonamido methane-linked bis heterocycles have been synthesized and evaluated for their antimicrobial and anticancer activities. This research demonstrates the potential therapeutic applications of sulfonamide derivatives in treating infections and cancer (Premakumari et al., 2014).

Synthesis and Structural Analysis

The synthesis and structural analysis of dibenz[c,e]azepines and their derivatives, including those involving methanesulfonamide linkages, provide insights into the chemical properties and potential applications of these compounds in developing new materials or pharmaceuticals (Mason et al., 2003).

Asymmetric Alkynylation

The asymmetric alkynylation of seven-membered cyclic imines, such as dibenzo[b,f][1,4]oxazepines, using chiral phosphoric acid and Ag(I) catalysts, demonstrates the potential for synthesizing optically active derivatives. This process could be applied in the synthesis of complex organic molecules with specific chirality (Ren, Wang, & Liu, 2014).

properties

IUPAC Name

1-bromo-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O4S/c15-8-22(19,20)17-9-5-6-12-10(7-9)14(18)16-11-3-1-2-4-13(11)21-12/h1-7,17H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBMCEGJGXZPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

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